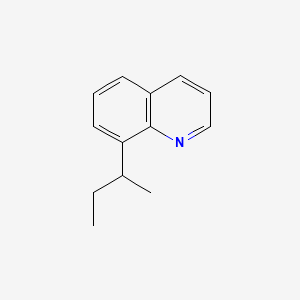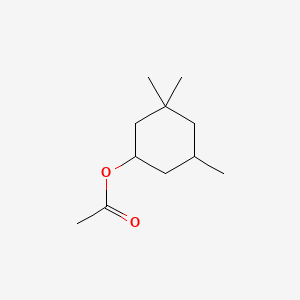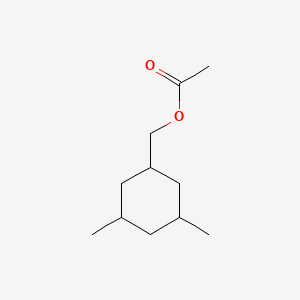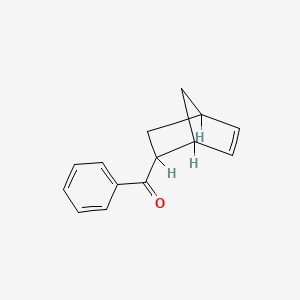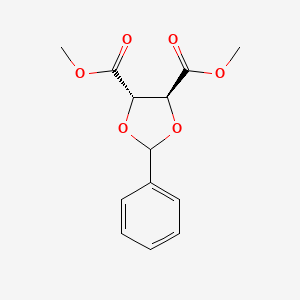
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate
描述
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is an organic compound with the molecular formula C13H14O6. It is a derivative of tartaric acid, where the hydroxyl groups are protected by a benzylidene group, and the carboxyl groups are esterified with methanol. This compound is often used in organic synthesis, particularly in the preparation of chiral molecules due to its stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate typically involves the protection of tartaric acid. One common method is the reaction of tartaric acid with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This intermediate is then esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The benzylidene group can be reduced to yield the corresponding diol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Reduction: Commonly achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: Produces dimethyl tartrate and benzaldehyde.
Reduction: Yields dimethyl tartrate and benzyl alcohol.
Substitution: Forms various substituted esters depending on the nucleophile used.
科学研究应用
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is widely used in scientific research due to its chiral properties. Some applications include:
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Catalysis: Serves as a ligand in asymmetric catalysis, enhancing the selectivity of reactions.
Pharmaceuticals: Employed in the synthesis of chiral drugs and intermediates.
Material Science: Utilized in the preparation of chiral materials and polymers.
作用机制
The mechanism of action of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate in asymmetric synthesis involves its ability to induce chirality in the reaction products. The benzylidene group provides steric hindrance, directing the approach of reagents to specific faces of the molecule. This selectivity is crucial in producing enantiomerically pure compounds.
相似化合物的比较
Similar Compounds
Dimethyl tartrate: Lacks the benzylidene protection, making it more reactive but less selective in asymmetric synthesis.
Diethyl tartrate: Similar structure but with ethyl ester groups, offering different solubility and reactivity profiles.
Benzylidene tartrate: Similar protection but without esterification, used in different synthetic applications.
Uniqueness
(+)-Dimethyl 2,3-O-benzylidene-D-tartrate is unique due to its combination of benzylidene protection and esterification, providing both stability and selectivity in reactions. This makes it particularly valuable in the synthesis of chiral molecules and in asymmetric catalysis.
属性
IUPAC Name |
dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-16-11(14)9-10(12(15)17-2)19-13(18-9)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYNRGOFIGJMM-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](OC(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352123 | |
| Record name | Dimethyl 2,3-O-benzylidene-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91326-83-9 | |
| Record name | Dimethyl 2,3-O-benzylidene-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


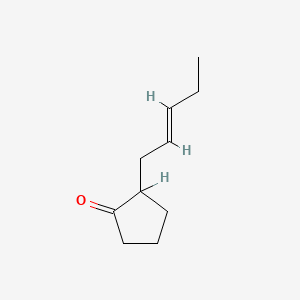
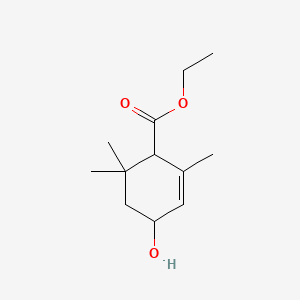
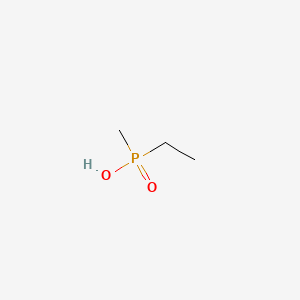


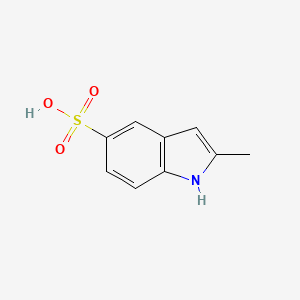
![calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B1605702.png)
